molecular formula C19H17ClN2O3S2 B5048093 (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B5048093
M. Wt: 420.9 g/mol
InChI Key: IUSDWJKQOAQDIF-RQZCQDPDSA-N
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Description

(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with a 3-chloro-4-methoxyphenyl group and a 4-(methylsulfanyl)phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidine-2,4-dione derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or thiazolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens, nitrating agents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted aromatic compounds.

Scientific Research Applications

(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A cationic surfactant with antiseptic properties.

Uniqueness

(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and the thiazolidine-2,4-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-3-[(3-chloro-4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-25-16-8-5-13(10-15(16)20)21-11-22-18(23)17(27-19(22)24)9-12-3-6-14(26-2)7-4-12/h3-10,21H,11H2,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDWJKQOAQDIF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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